(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
The compound (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule featuring a bromophenyl group, a dioxido-benzo[b][1,4]thiazinyl moiety, and a piperidinyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b][1,4]thiazine core, followed by the introduction of the bromophenyl group and the piperidinyl methanone moiety. Common reagents used in these steps include bromine, thionyl chloride, and piperidine. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- (4-(4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds with different substituents, the bromine atom enhances its potential for specific interactions and applications.
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c21-15-8-10-16(11-9-15)23-14-19(20(24)22-12-4-1-5-13-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-11,14H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIFBJZEHGKVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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